molecular formula C18H18FN7O2 B2625063 5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380185-76-0

5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2625063
CAS No.: 2380185-76-0
M. Wt: 383.387
InChI Key: OMDOOMMEWCTPCR-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a fluorine atom, a methoxyphenyl group, and a piperazine ring linked to a triazole moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom and the methoxyphenyl group. The piperazine ring is then attached, and finally, the triazole moiety is introduced through a cyclization reaction. Common reagents used in these steps include fluorinating agents, methoxyphenyl derivatives, and triazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, 5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c1-28-13-4-2-12(3-5-13)16-15(19)17(21-11-20-16)25-6-8-26(9-7-25)18(27)14-10-22-24-23-14/h2-5,10-11H,6-9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDOOMMEWCTPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=NNN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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